(E)-3-ethyl-6-(3-(trifluoromethyl)styryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-ethyl-6-(3-(trifluoromethyl)styryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a useful research compound. Its molecular formula is C14H11F3N4S and its molecular weight is 324.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of (E)-3-ethyl-6-(3-(trifluoromethyl)styryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is Shikimate dehydrogenase . This enzyme is essential for the biosynthesis of the chorismate end product and is a promising therapeutic target, especially for the discovery and development of new-generation anti-TB agents .
Mode of Action
The compound interacts with its target, Shikimate dehydrogenase, by inhibiting its activity . This inhibition disrupts the normal function of the enzyme, leading to a decrease in the production of chorismate, a crucial precursor for several aromatic compounds in microorganisms .
Biochemical Pathways
The inhibition of Shikimate dehydrogenase affects the shikimate pathway , which is responsible for the biosynthesis of aromatic amino acids in microorganisms . The disruption of this pathway can lead to a decrease in the production of essential metabolites, affecting the growth and survival of the microorganisms .
Pharmacokinetics
Similar compounds have shown promising results in terms of absorption, distribution, metabolism, and excretion .
Result of Action
The inhibition of Shikimate dehydrogenase by this compound leads to a decrease in the production of chorismate . This can result in the disruption of essential metabolic processes in the microorganisms, leading to their death .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with enzymes such as shikimate dehydrogenase . Shikimate dehydrogenase is an essential protein for the biosynthesis of the chorismate end product, making it a promising therapeutic target .
Cellular Effects
Based on its potential interaction with shikimate dehydrogenase , it could influence cell function by affecting the biosynthesis of chorismate, a precursor to many important biomolecules.
Molecular Mechanism
It is suggested that it may inhibit the activity of shikimate dehydrogenase , thereby affecting the biosynthesis of chorismate and its downstream products.
Metabolic Pathways
Given its potential interaction with shikimate dehydrogenase , it may be involved in the shikimate pathway, which leads to the production of chorismate.
Properties
IUPAC Name |
3-ethyl-6-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N4S/c1-2-11-18-19-13-21(11)20-12(22-13)7-6-9-4-3-5-10(8-9)14(15,16)17/h3-8H,2H2,1H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCXJNCIDNGTRN-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1N=C(S2)C=CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NN=C2N1N=C(S2)/C=C/C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.